

Technical Guide: Experimental Data on Fluoroimide (CAS Number 41205-21-4)

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Compound of Interest

Compound Name: Fluoroimide

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Introduction

Fluoroimide (CAS 41205-21-4), chemically known as 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a dicarboximide fungicide.^[1] This class of fungicides is recognized for its protective and curative action against a range of fungal pathogens by inhibiting spore germination and mycelial growth.^[2] This technical guide provides a comprehensive overview of the available experimental data on **Fluoroimide**, including its synthesis, physical and chemical properties, biological activity with a focus on its fungicidal action, and the associated experimental protocols. Due to the limited availability of specific experimental data for **Fluoroimide**, this guide incorporates representative data and protocols from closely related dicarboximide fungicides to provide a thorough understanding of its expected behavior and mechanism of action.

Physicochemical Properties

A summary of the key physical and chemical properties of **Fluoroimide** is presented in Table 1. This data is essential for its handling, formulation, and interpretation of its biological activity.

Table 1: Physicochemical Properties of **Fluoroimide**

Property	Value	Reference
CAS Number	41205-21-4	[3]
Molecular Formula	C ₁₀ H ₄ Cl ₂ FNO ₂	[1][4]
Molecular Weight	260.04 g/mol	[1][4]
Appearance	White to pale yellowish-brown crystalline powder	[5]
Melting Point	240.5 - 241.8 °C	[4]
Purity	98% (Analytical Standard)	[4]
Solubility	Data not readily available. Dicarboximides are generally sparingly soluble in water.	

Synthesis

While a specific, detailed protocol for the synthesis of **Fluoroimide** is not readily available in the searched literature, a well-established method for the synthesis of analogous N-aryl-3,4-dichloromaleimides can be adapted.[6][7] The synthesis involves the condensation reaction of 2,3-dichloromaleic anhydride with 4-fluoroaniline.

Experimental Protocol: Synthesis of 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione

This protocol is adapted from the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione.[6][7]

Materials:

- 2,3-Dichloromaleic anhydride
- 4-Fluoroaniline
- Glacial acetic acid (catalyst)
- Ethanol (solvent)

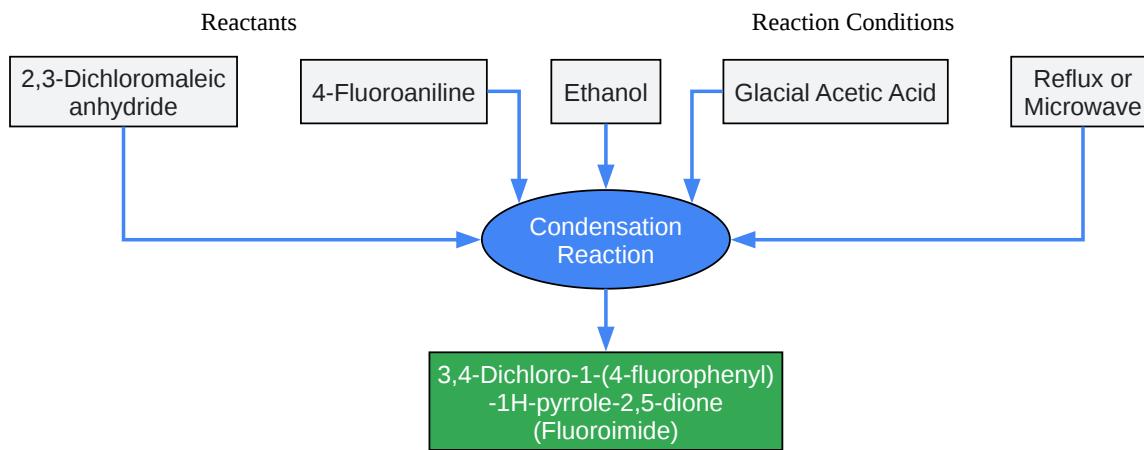
- Ice
- Distilled water
- Microwave reactor (optional, for accelerated synthesis)[6][7]
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Buchner funnel, etc.)
- Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloromaleic anhydride in ethanol.
- Addition of Reactants: To the solution, add 4-fluoroaniline and a catalytic amount of glacial acetic acid.
- Reaction Conditions:
 - Conventional Heating: Reflux the reaction mixture for 2 hours.[6]
 - Microwave-Assisted Synthesis: Heat the reaction mixture in a microwave reactor at a suitable power and temperature (e.g., 140 W, 80°C) for a shorter duration (e.g., 15-20 minutes).[6][7]
- Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 2:1).[6]
- Work-up: After completion of the reaction, cool the mixture in an ice bath to precipitate the product.
- Purification: Filter the solid product using a Buchner funnel and wash with cold distilled water. Recrystallize the crude product from ethanol to obtain pure 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione.[6]
- Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR

and ^{13}C NMR) and melting point determination.[6][7]

Diagram 1: Synthesis of **Fluoroimide**



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Caption: A flowchart illustrating the synthesis of **Fluoroimide**.

Biological Activity: Fungicidal Properties

Fluoroimide belongs to the dicarboximide class of fungicides, which are known to be effective against a range of fungal pathogens, including species of *Botrytis*, *Sclerotinia*, *Monilinia*, and *Alternaria*.[2] The primary mode of action is the inhibition of spore germination and mycelial growth.[2]

Quantitative Fungicidal Activity

Specific EC₅₀ (Effective Concentration to inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) values for **Fluoroimide** are not widely reported. However, data from other dicarboximide fungicides provide a strong indication of its expected potency.

Table 2: Representative Fungicidal Activity of Dicarboximide Fungicides

Fungicide	Fungal Species	EC ₅₀ / MIC (µg/mL)	Reference
Iprodione	Botrytis cinerea	1 - 10 (EC ₅₀)	[8][9]
Iprodione	Alternaria spp.	Not specified, but effective	[2][10]
Procymidone	Sclerotinia sclerotiorum	0.11 - 0.72 (EC ₅₀)	[3]
Procymidone	Sclerotinia minor	< 0.25	[6]
Vinclozolin	Botrytis cinerea	~2 (IC ₅₀)	[8]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13][14]

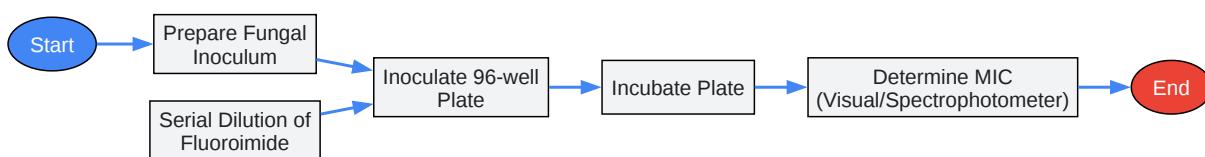
Materials:

- Pure **Fluoroimide**
- Fungal isolates to be tested
- Sterile 96-well microtiter plates
- RPMI-1640 medium (buffered with MOPS)
- Spectrophotometer or microplate reader
- Sterile saline
- 0.5 McFarland standard
- Incubator

Procedure:

- Inoculum Preparation:
 - Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar).
 - Prepare a suspension of fungal spores or cells in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
 - Further dilute the suspension in RPMI-1640 medium to the desired final inoculum concentration (e.g., 0.5×10^3 to 2.5×10^3 CFU/mL for yeasts).[\[12\]](#)
- Drug Dilution:
 - Prepare a stock solution of **Fluoroimide** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the **Fluoroimide** stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of concentrations.
- Inoculation: Add the standardized fungal inoculum to each well containing the **Fluoroimide** dilutions. Include a growth control (inoculum without drug) and a sterility control (medium only).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungus.
- MIC Determination: The MIC is the lowest concentration of **Fluoroimide** that causes a significant inhibition of visible growth (typically $\geq 50\%$ or $\geq 90\%$ reduction) compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.[\[11\]](#)[\[14\]](#)

Diagram 2: Broth Microdilution Workflow



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Caption: Workflow for determining the Minimum Inhibitory Concentration.

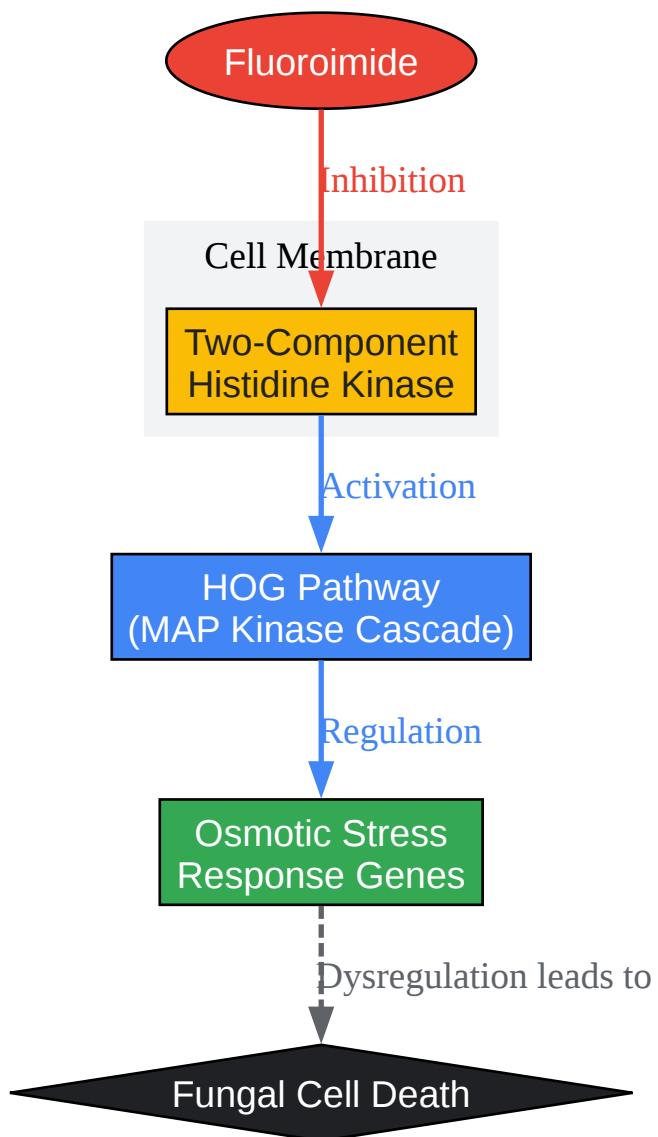
Mechanism of Action

The fungicidal activity of dicarboximides, including **Fluoroimide**, is attributed to a multi-faceted mechanism of action that primarily disrupts the osmotic signal transduction pathway in fungi. [11][15] This disruption is thought to occur through the inhibition of a key enzyme, a two-component histidine kinase, which is involved in osmoregulation.[15] Additionally, dicarboximides have been shown to induce lipid peroxidation, leading to membrane damage and cellular leakage.[8]

Signaling Pathway

The proposed signaling pathway affected by **Fluoroimide** involves the inhibition of a histidine kinase, which is part of a two-component system that regulates the High Osmolarity Glycerol (HOG) pathway. Inhibition of this kinase leads to an inappropriate cellular response to osmotic stress, ultimately causing cell death.

Diagram 3: Proposed Signaling Pathway of Dicarboximide Fungicides



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Caption: Dicarboximide fungicide mechanism of action.

Experimental Protocol: Lipid Peroxidation Assay (TBARS Method)

This protocol measures the level of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Fungal mycelium (treated with **Fluoroimide** and untreated control)
- Trichloroacetic acid (TCA) solution
- Thiobarbituric acid (TBA) solution
- Butylated hydroxytoluene (BHT)
- Spectrophotometer
- Water bath
- Centrifuge

Procedure:

- Sample Preparation: Harvest and homogenize fungal mycelium.
- Precipitation: Add TCA solution to the homogenate to precipitate proteins and centrifuge to collect the supernatant.
- Reaction: To the supernatant, add TBA solution containing BHT.
- Incubation: Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct.
- Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm using a spectrophotometer.
- Quantification: Calculate the concentration of MDA using its molar extinction coefficient. The results are typically expressed as nmol of MDA per mg of protein or gram of tissue.

Conclusion

Fluoroimide (CAS 41205-21-4) is a dicarboximide fungicide with a mechanism of action centered on the disruption of osmotic signal transduction and induction of oxidative stress in fungal pathogens. While specific experimental data for **Fluoroimide** is limited, the information available for the dicarboximide class provides a robust framework for understanding its

synthesis, biological activity, and methods for its evaluation. Further research is warranted to establish a more comprehensive profile of **Fluoroimide**'s fungicidal spectrum and to elucidate the precise molecular interactions with its target sites. This guide serves as a foundational resource for researchers and professionals in the field of drug and pesticide development.

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